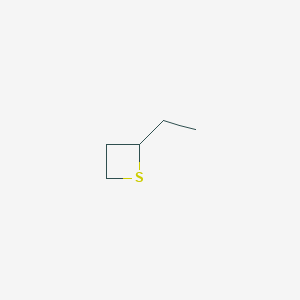

2-Ethylthietane

Description

Structure

3D Structure

Properties

CAS No. |

74936-13-3 |

|---|---|

Molecular Formula |

C5H10S |

Molecular Weight |

102.20 g/mol |

IUPAC Name |

2-ethylthietane |

InChI |

InChI=1S/C5H10S/c1-2-5-3-4-6-5/h5H,2-4H2,1H3 |

InChI Key |

JCJPIHHXZBZISN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCS1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethylthietane and Thietane Derivatives

Cyclic Thioetherification Strategies

Cyclic thioetherification is a classical and widely employed strategy for the construction of the thietane (B1214591) ring. beilstein-journals.orgnih.gov This approach involves the formation of a carbon-sulfur bond to close the four-membered ring, typically through intramolecular or intermolecular nucleophilic substitution reactions.

Nucleophilic Double Displacements from Dihaloalkanes

One of the most established methods for synthesizing thietanes is the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide (Na₂S). beilstein-journals.orgijmtst.com This reaction proceeds via a double nucleophilic substitution (SN2) mechanism, where the sulfide ion displaces both halogen atoms to form the cyclic thioether. libretexts.org For instance, the synthesis of 2-ethylthietane can be achieved by reacting 1,3-dibromopentane (B3190459) with sodium sulfide in a suitable solvent like dimethylformamide (DMF). ijmtst.com

This method is generally effective for producing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov However, its application for the synthesis of 2,2- or 2,4-disubstituted and more sterically hindered thietanes can be limited due to competing elimination reactions. nih.gov

Table 1: Synthesis of Thietane Derivatives via Nucleophilic Double Displacement

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 1,3-Dibromopentane | Na₂S in DMF | This compound | Good | ijmtst.com |

| 1,3-Dichloropropane | Na₂S | Thietane | 45 | thieme-connect.de |

| 1-Bromo-3-chloropropane | Thiourea, NaOH | Thietane | - | thieme-connect.de |

| 3,3-Bis(chloromethyl)oxetane | Na₂S | 2-Thiaspiro[3.3]heptan-6-ol | - | beilstein-journals.org |

Data sourced from referenced literature.

Intramolecular Cyclization via Thiolate Intermediates

Intramolecular cyclization of γ-haloalkanethiols or their derivatives is another powerful strategy for thietane synthesis. beilstein-journals.orgnih.gov This method involves the formation of a thiolate anion in situ, which then undergoes an intramolecular SN2 reaction to displace a leaving group at the γ-position, forming the thietane ring. beilstein-journals.org

A common approach involves the reaction of a γ-halo alcohol with a sulfur nucleophile, followed by cyclization. For example, the reaction of 1-chloro-3-pentanol (B8619445) with a sulfur source would generate a thiolate intermediate that cyclizes to form this compound. Another variation is the Mitsunobu reaction of a 1,3-diol, where one hydroxyl group is converted into a thiol and the other into a good leaving group, facilitating subsequent intramolecular cyclization. beilstein-journals.org

Stepwise Nucleophilic Displacements

Stepwise nucleophilic displacement offers a more controlled approach to thietane synthesis, particularly when different functional groups are desired on the final product. beilstein-journals.org This method involves the sequential reaction of a dihaloalkane or a related substrate with different nucleophiles. For instance, a 1,3-dihaloalkane can first react with a sulfur nucleophile to form a γ-haloalkyl sulfide, which can then be cyclized in a separate step. beilstein-journals.org

Thiourea can also be employed as a sulfur source in a stepwise manner. It initially reacts with a dihaloalkane to form an isothiouronium salt, which is then hydrolyzed to the corresponding thiol, followed by intramolecular cyclization to yield the thietane. beilstein-journals.org

Ring-Closing Reactions via Cycloaddition

Cycloaddition reactions provide an alternative and often highly efficient route to thietane derivatives, especially for accessing polysubstituted rings. beilstein-journals.org These reactions involve the formation of two new sigma bonds in a concerted or stepwise manner to construct the four-membered ring.

Photochemical [2+2] Cycloadditions (Thia-Paternò-Büchi Reactions)

The photochemical [2+2] cycloaddition of a thiocarbonyl compound (a thione) with an alkene, known as the thia-Paternò-Büchi reaction, is a key method for the synthesis of thietanes. beilstein-journals.orgresearchgate.netresearchgate.net This reaction is typically initiated by the photoexcitation of the thione to its triplet excited state, which then adds to the alkene to form a 1,4-biradical intermediate. Subsequent intersystem crossing and ring closure yield the thietane product. escholarship.org

The regioselectivity of the thia-Paternò-Büchi reaction can often be controlled by the electronic properties of the alkene. acs.org Electron-rich alkenes generally react with the excited thione to give 1,3-disubstituted thietanes, while electron-deficient alkenes can lead to 1,2-disubstituted thietanes. acs.org This method has been successfully applied to the synthesis of a wide variety of thietane derivatives, including spirocyclic and fused-ring systems. beilstein-journals.orgrsc.org

Table 2: Examples of Thia-Paternò-Büchi Reactions

| Thione | Alkene | Product | Conditions | Reference |

| Thiobenzophenone | Various olefins | Substituted thietanes | UV irradiation | beilstein-journals.org |

| Diaryl/Aryl alkyl thiones | Electron-poor alkenes | Aryl alkyl thietanes | Domino photochemical reaction | acs.org |

| N-(α,β-unsaturated carbonyl)thioamides | - (intramolecular) | Thietane-fused β-lactams | Photolysis | rsc.org |

Data sourced from referenced literature.

Formal [2+2] Cycloadditions

Formal [2+2] cycloadditions represent another class of reactions for constructing the thietane ring. These reactions may not proceed through a classic concerted [2+2] mechanism but result in the formation of a four-membered ring from two two-atom components.

An example includes the amine-catalyzed reaction of allenoates with dithioesters. rsc.orgrsc.org Depending on the choice of the amine catalyst, either a [4+2] or a [2+2] cycloaddition can be favored, leading to the synthesis of enantioenriched thietanes in the latter case. rsc.orgrsc.org This method provides a versatile and chemoselective route to functionalized thietane derivatives.

Transformations Involving Three-Membered Heterocycles

The high ring strain of three-membered heterocycles like oxiranes, thiiranes, and aziridines makes them valuable starting materials for the synthesis of more complex molecules, including thietanes. rsc.org These transformations typically involve a nucleophilic ring-opening followed by an intramolecular cyclization.

Ring-Opening and Subsequent Displacement from Oxiranes

The synthesis of thietanes from oxiranes is a versatile method that proceeds through a two-step sequence: nucleophilic ring-opening of the epoxide by a sulfur-containing reagent and subsequent intramolecular cyclization. uit.no A common approach involves the reaction of an oxirane with thiourea, which leads to the formation of a thiirane (B1199164) as an intermediate that can be further converted to the desired thietane. organic-chemistry.org For instance, the reaction of 2-ethyloxirane with a sulfur nucleophile, such as the thiocyanate (B1210189) ion, can be employed to generate 2-ethylthiirane, a key precursor for this compound. uit.no

The regioselectivity of the initial ring-opening step is critical when using unsymmetrically substituted oxiranes like 2-ethyloxirane. tubitak.gov.trpearson.com Under basic or neutral conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon atom via an S(_N)2 mechanism, ensuring the formation of the desired 2-substituted product. tubitak.gov.tr

Another strategy involves the reaction of oxiranes with reagents like ammonium (B1175870) monothiocarbamates, which act as sulfur nucleophiles to open the epoxide ring and subsequently form the thietane structure. beilstein-journals.org The mechanism for the formation of thietane rings from oxiranes with adjacent leaving groups has been proposed to involve nucleophilic ring-opening and intramolecular transesterification, followed by an intramolecular displacement. beilstein-journals.orgnih.gov

| Oxirane Precursor | Sulfur Reagent | Key Steps | Product |

| 2-Ethyloxirane | Thiocyanate | Ring-opening, cyclization | 2-Ethylthiirane (intermediate) |

| 2-(1-Haloalkyl)oxiranes | Ammonium Monothiocarbamates | Nucleophilic ring-opening, cyclization | Thietane-3-ol derivatives |

| Oxiranes with vicinal leaving groups | Thiolates | Nucleophilic ring-opening, intramolecular displacement | Fused thietane derivatives |

Ring-Opening and Subsequent Displacement from Thiiranes

Thiiranes, also known as episulfides, are three-membered sulfur heterocycles that serve as excellent precursors for thietane synthesis. researchgate.netresearchgate.net The transformation of a thiirane to a thietane typically involves a ring-expansion reaction. beilstein-journals.org One common method is the nucleophilic ring expansion using carbon-based nucleophiles. beilstein-journals.orgresearchgate.net For example, isocyanoalkanes can act as nucleophiles, attacking the thiirane ring and initiating a cascade of reactions that result in the formation of iminothietanes. beilstein-journals.org

The reaction of thiiranes with sulfonium (B1226848) ylides, such as dimethyloxosulfonium methylide, provides another effective route to thietanes. rsc.orgrsc.org This process involves the nucleophilic attack of the ylide on the thiirane, leading to a ring-opened intermediate that subsequently cyclizes to form the four-membered thietane ring. rsc.orgrsc.org

| Thiirane Precursor | Reagent | Intermediate | Product |

| 2-Iminothiiranes | Isocyanoalkanes | Thiolate intermediate | 2,4-Diiminothietanes |

| General Thiiranes | Dimethyloxosulfonium methylide | γ-Dimethylsulfoxonium thiolate | Substituted thietanes |

| Thiirane-2-methanol | 3-Nitrophenol (Mitsunobu conditions) | Phosphorane intermediate | cis-2,3-Disubstituted thietane |

Ring-Opening and Subsequent Displacement from Aziridines

The synthesis of thietanes from aziridines is a less common but viable pathway that involves the replacement of the nitrogen atom with a sulfur atom. semanticscholar.org One strategy involves the ring-opening of an activated aziridine (B145994) with a sulfur nucleophile. nih.gov For instance, an N-tosylated aziridine derivative can be opened by a tetrathiomolybdate (B108656) salt, which acts as a sulfur transfer reagent. nih.gov This reaction proceeds via nucleophilic attack on a carbon atom of the aziridine ring, followed by intramolecular cyclization to yield a bridged thietane. nih.gov The regioselectivity of the ring-opening is a key factor, with the nucleophile often attacking the more substituted carbon of the aziridine ring. nih.gov

| Aziridine Precursor | Sulfur Reagent | Key Steps | Product |

| (1R,2S,6R)-6-Methyl-7-tosyl-7-azabicyclo[4.1.0]heptan-2-yl tosylate | Ammonium tetrathiomolybdate | Nucleophilic ring-opening, intramolecular cyclization | Bridged thietane |

| General Aziridines | Dimethylsulfonium methylide | Ring-opening, subsequent cyclization | 2-Substituted azetidines (by analogy for thietane synthesis) |

Ring Expansion and Contraction Strategies

Ring expansion and contraction reactions represent powerful strategies for the synthesis of strained heterocyclic systems like thietanes. beilstein-journals.orgnih.gov These methods often provide access to derivatives that are difficult to prepare by other means.

Ring Expansion from Thiiranes

The ring expansion of thiiranes to thietanes is an efficient method for constructing the four-membered ring. researchgate.netresearchgate.net This can be achieved through reactions with carbenes or carbene equivalents. nsf.gov For example, rhodium-catalyzed reactions of thiiranes with sulfonium acylmethylides generate electrophilic rhodium-carbenes in situ. nsf.gov These intermediates are then attacked by the thiirane, leading to a ring-opened species that cyclizes to form 2-acyl thietanes. nsf.gov

Another well-established method is the reaction of thiiranes with dimethyloxosulfonium methylide, which is generated from trimethyloxosulfonium iodide and a base. rsc.org This reaction proceeds through nucleophilic ring-opening of the thiirane followed by intramolecular displacement to afford the corresponding thietane. rsc.org

| Thiirane Precursor | Reagent | Catalyst/Conditions | Product |

| General Thiiranes | Sulfonium acylmethylides | Rhodium catalyst | 2-Acyl thietanes |

| General Thiiranes | Trimethyloxosulfonium iodide / NaH | - | Substituted thietanes |

| 2-(1-Haloalkyl)thiiranes | Various nucleophiles | Base | 3-Substituted thietanes |

Ring Contraction of Larger Thiaheterocycles

The synthesis of thietanes via ring contraction of larger sulfur-containing heterocycles is a less common but synthetically useful approach. beilstein-journals.orgnih.gov These reactions often involve rearrangements that extrude a stable molecule, such as sulfur dioxide or carbon disulfide. researchgate.netorganic-chemistry.orgsynarchive.com

One example is the Ramberg-Bäcklund reaction, which involves the base-mediated rearrangement of α-halosulfones to alkenes with the extrusion of sulfur dioxide. researchgate.netorganic-chemistry.orgsynarchive.com While typically used for alkene synthesis, modifications of this reaction can be applied to cyclic systems to achieve ring contraction. For instance, a base-induced cyclization of bromomethyl 2-phenylethyl sulfone yields 3-phenylthietane 1,1-dioxide, avoiding the expected Ramberg-Bäcklund product. thieme-connect.de

Photochemical rearrangements can also be employed for ring contraction. researchgate.netscispace.com For example, the irradiation of certain larger sulfur-containing heterocycles can lead to the formation of thietane derivatives through complex isomerization pathways. beilstein-journals.org

| Starting Heterocycle | Reaction Type | Key Steps | Product |

| Bromomethyl 2-phenylethyl sulfone | Base-induced cyclization | Benzylic deprotonation, intramolecular cyclization | 3-Phenylthietane 1,1-dioxide |

| 1,2-Dithiolanes | Desulfurization | Reaction with P(NEt₂)₃, hydrolysis | Thietane derivatives |

| 2H,6H-Thiin-3-ones | Photoisomerization | - | Thietane derivatives |

Stereoselective Synthesis of Thietane Frameworks

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the generation of chiral molecules with specific biological activities. In the context of thietane synthesis, stereoselectivity ensures the precise three-dimensional arrangement of substituents on the heterocyclic ring.

A powerful strategy in asymmetric synthesis involves the use of chiral auxiliaries. uwindsor.cabeilstein-journals.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is subsequently removed. uwindsor.ca This approach allows for the introduction of new stereogenic centers with a high degree of control. beilstein-journals.org

While specific examples detailing the synthesis of this compound using a chiral auxiliary are not prevalent in the literature, the principles can be applied from methodologies developed for other chiral sulfur compounds. For instance, the asymmetric synthesis of tertiary thiols and thioethers has been achieved through the facially selective addition of sulfur nucleophiles to substrates containing a chiral auxiliary. sioc-journal.cn One of the most well-established chiral auxiliaries are the Evans oxazolidinones, which are widely used to direct stereoselective alkylations and conjugate additions. beilstein-journals.org

A hypothetical approach for the asymmetric synthesis of a 2-substituted thietane using a chiral auxiliary could involve the conjugate addition of a sulfur nucleophile to an α,β-unsaturated system appended with a chiral auxiliary. The auxiliary would shield one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face, thereby establishing the stereochemistry at the C2 position. Subsequent intramolecular cyclization would then form the thietane ring, followed by the removal of the auxiliary.

General Principles of Chiral Auxiliary-Mediated Synthesis:

Attachment: Covalent bonding of an achiral substrate to an enantiopure chiral auxiliary.

Stereodirection: The auxiliary directs the approach of a reagent to one of the two prochiral faces of the substrate.

Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product and recover the auxiliary for reuse. uwindsor.ca

This methodology offers high levels of stereocontrol and predictability, making it a valuable, albeit often stoichiometric, approach in asymmetric synthesis. uwindsor.cabeilstein-journals.org

An effective route for creating substituted thietanes involves the functionalization of a pre-existing thietane ring. Thietane 1-oxide is a versatile precursor for this purpose, as the sulfoxide (B87167) group can activate adjacent positions for deprotonation and subsequent reaction with electrophiles. x-mol.netnih.gov

Research has demonstrated a strategy for the stereoselective single and double functionalization of thietane 1-oxide. x-mol.netnih.gov This method relies on lithiation using a strong base like lithium diisopropylamide (LDA), followed by trapping the resulting organometallic intermediate with an electrophile. x-mol.netnih.gov The stereochemical outcome of the mono-functionalization at the C2 position is highly dependent on the reaction conditions, particularly the base used and the timing of the electrophile addition.

The deprotonation of thietane 1-oxide can occur at either the equatorial or axial proton at the C2 position. Computational studies and experimental results suggest that the deprotonation likely involves the more stable conformer of the starting material. nih.gov The subsequent reaction with an electrophile can lead to either cis- or trans-substituted thietane 1-oxides.

A one-pot double functionalization at the C2 and C4 positions of thietane 1-oxide has also been developed. nih.gov This process involves using an excess of the base to generate a dianionic intermediate, which can then react with two equivalents of an electrophile. This provides a direct method for accessing 2,4-disubstituted thietanes. acs.org

| Electrophile (E) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| PhCHO | 2-(Hydroxy(phenyl)methyl)thietane 1-oxide | 75 | >95:5 |

| MeI | 2-Methylthietane (B102873) 1-oxide | 70 | 80:20 |

| BnBr | 2-Benzylthietane 1-oxide | 65 | >95:5 |

| Electrophile (E) | Product | Yield (%) | Stereochemistry |

|---|---|---|---|

| PhCHO | 2,4-bis(Hydroxy(phenyl)methyl)thietane 1-oxide | 55 | trans |

| MeI | 2,4-Dimethylthietane 1-oxide | 50 | trans |

| Allyl Bromide | 2,4-Diallylthietane 1-oxide | 48 | trans |

Chiral Auxiliary-Mediated Approaches

Mechanochemical Synthesis Approaches for Organosulfur Heterocycles

Mechanochemistry, particularly ball-milling, has emerged as a powerful and environmentally friendly alternative to traditional solvent-based synthesis. sioc-journal.cnresearchgate.net These techniques involve conducting chemical reactions in the solid state by grinding reactants together, often without the need for any solvent. researchgate.net This approach offers numerous advantages, including reduced solvent waste, shorter reaction times, and sometimes enhanced reactivity and selectivity. nih.govmdpi.com

The synthesis of various organosulfur heterocycles, such as thiophenes and benzothiazoles, has been successfully achieved using ball-milling techniques. nih.gov These methods often involve the condensation of starting materials under high-energy milling conditions, sometimes with a catalytic amount of a solid-supported reagent. rsc.org

While the direct mechanochemical synthesis of this compound or other simple thietanes from acyclic precursors is not yet widely reported, the principles of mechanochemistry are applicable to the formation of sulfur-containing rings. mdpi.com For example, multicomponent reactions performed under ball-milling conditions have been used to construct complex heterocyclic systems in a single step. nih.gov A potential mechanochemical route to thietanes could involve the solid-state reaction of a 1,3-dihalopropane derivative with a sulfur source, a reaction traditionally performed in solution. The high local energy at the point of impact between milling balls could facilitate the required bond formations.

Key Features of Mechanochemical Synthesis:

Solvent-Free or Minimal Solvent: Reduces environmental impact and simplifies product work-up. researchgate.net

Energy Efficiency: Mechanical energy is directly transferred to the reactants.

Access to Different Reactivity: Can sometimes lead to products that are difficult to obtain through solution-phase chemistry. mdpi.com

The application of mechanochemistry to the synthesis of four-membered heterocycles like thietanes represents a promising area for future research, aligning with the growing demand for sustainable chemical processes. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Ethylthietane and Thietanes

Ring-Opening Reactions of Strained Thietane (B1214591) Systems

The significant ring strain of thietanes, approximately 80 kJ mol-1, renders them prone to ring-opening reactions. rsc.org These reactions can be initiated by either electrophiles or nucleophiles, yielding thiols and thioether derivatives. researchgate.netbenthamdirect.com

Electrophilic Ring-Opening Mechanisms

Electrophilic activation is a common pathway for the ring-opening of thietanes. rsc.org Arynes, for instance, can activate the thietane ring, leading to a three-component reaction that incorporates a nucleophile. rsc.org This process is applicable to a wide range of nucleophiles, including those centered on carbon, oxygen, sulfur, nitrogen, and even fluorine. rsc.org

Another approach involves the use of metal-catalyzed carbenes or nitrenes. rsc.org For example, rhodium carbenoids, generated from dimethylsulfonium acylmethylides, can induce the ring expansion of thiiranes to thietanes through an electrophilic mechanism. nih.govacs.org This reaction proceeds via the activation of the thiirane (B1199164) by the electrophilic metallocarbenoid, followed by nucleophilic ring-opening and intramolecular cyclization. nih.govacs.org While this method is primarily for synthesis, the underlying electrophilic activation and ring-opening principles are relevant to thietane reactivity.

In the context of unsymmetrical thietanes, electrophilic ring-opening reactions often lead to ring expansion products through the formation of a sulfonium (B1226848) ylide and subsequent carbon-sulfur bond insertion. rsc.org

Nucleophilic Ring-Opening Mechanisms

Nucleophilic attack on the thietane ring is a fundamental reactive pathway. Generally, in the absence of a catalyst, nucleophiles attack the less sterically hindered carbon atom of an unsymmetrical thietane. researchgate.netresearchgate.net This is a key principle in predicting the outcome of such reactions. magtech.com.cn

The reaction of thiiranes with dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and sodium hydride, exemplifies a nucleophilic ring-opening followed by intramolecular displacement to form thietanes. rsc.orgnih.gov This highlights the role of a nucleophilic carbon species in opening the sulfur-containing ring.

The presence of a Lewis acid can alter the regioselectivity of nucleophilic attack. For aromatic and 2-alkenylthiiranes, the electronic effect can become dominant, leading to attack at the more substituted carbon atom. magtech.com.cn

Regioselectivity in Unsymmetric Thietane Ring Opening

The regioselectivity of ring-opening in unsymmetrical thietanes like 2-ethylthietane is a critical aspect of their chemistry, largely governed by a balance of steric and electronic effects. researchgate.netresearchgate.net

The following table summarizes the controlling factors in the regioselectivity of thietane ring-opening reactions.

| Reaction Type | Controlling Factor | Preferred Site of Attack in Unsymmetric Thietanes |

|---|---|---|

| Nucleophilic (uncatalyzed) | Steric Hindrance | Less substituted carbon |

| Electrophilic/Acid-Catalyzed | Electronic Effects | More substituted/electron-rich carbon |

Ring-Expansion Reactions to Larger Heterocyclic Structures

Thietanes can undergo ring-expansion reactions to form larger, five- to eight-membered sulfur-containing heterocyclic compounds. researchgate.net These transformations can be achieved through various catalytic and non-catalytic pathways.

Diverse Catalytic and Non-Catalytic Ring Expansion Pathways

Transition metal complexes are effective catalysts for the ring expansion of thietanes. For instance, 2-methylthietane (B102873) undergoes carbonyl insertion when catalyzed by a mixture of Co₂(CO)₈ and Ru₃(CO)₁₂ to produce thiobutyrolactone. researchgate.net Rhodium-catalyzed reactions of 2-alkylthietanes with diethyl diazomalonate lead to the formation of thiophane derivatives via insertion into the more substituted S-C bond. researchgate.net

Photochemical, metal-free conditions can also induce ring expansion. The reaction of thietanes with carbenes can lead to the formation of thiolane derivatives. rsc.orgd-nb.info However, unlike oxetanes, thietanes often exhibit low diastereoselectivity in these reactions. d-nb.info

The reaction of thiiranes with trimethyloxosulfonium iodide in the presence of sodium hydride provides a facile route to thietanes via ring expansion, involving a nucleophilic ring-opening followed by intramolecular cyclization. rsc.orgnih.gov

Functionalization of the Intact Thietane Ring System

While ring-opening and expansion are dominant reaction pathways, it is also possible to functionalize the thietane ring while keeping it intact. figshare.com This allows for the modification of the heterocyclic core without its destruction.

A strategy for the stereoselective functionalization of thietane 1-oxide has been developed. rsc.orgnih.govrsc.org This method allows for the introduction of substituents at the C2 and C4 positions through the use of organometallic intermediates that react with electrophiles. rsc.orgnih.govrsc.org This demonstrates that the thietane ring can serve as a scaffold for further chemical modification.

Direct Lithiation and Electrophilic Trapping

Direct deprotonation of thietanes using strong bases, known as lithiation, creates a nucleophilic carbanion that can be trapped by various electrophiles. This process typically occurs at the carbon atom alpha (α) to the sulfur atom (C2 position). However, the direct lithiation of simple thietanes can be challenging.

A more effective strategy involves the lithiation of thietane 1-oxides. The sulfoxide (B87167) group enhances the acidity of the α-protons, facilitating deprotonation with organolithium reagents like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi). acs.orgmit.edu The resulting α-lithio carbanion is a versatile intermediate that can react with a range of electrophiles, allowing for the introduction of new functional groups onto the thietane ring while keeping the four-membered structure intact. acs.orgresearchgate.net

The reaction sequence involves the treatment of a C2-substituted thietane 1-oxide with a lithium base at low temperatures (e.g., -78 °C) to generate the lithiated species. This intermediate is then quenched with an electrophile. acs.orgx-mol.com This methodology provides a direct route to C2,C4-disubstituted thietane 1-oxides. acs.org

| Substrate | Base | Electrophile | Product(s) | Yield (%) | Ref |

| trans-2-Phenylthietane 1-oxide | LDA | Benzaldehyde (B42025) | Mixture of two diastereomers | 70 | acs.org |

| trans-2-Phenylthietane 1-oxide | LDA | Acetone | Mixture of two diastereomers | 65 | acs.org |

| trans-2-(4-Chlorophenyl)thietane 1-oxide | n-BuLi | Benzophenone | (1RS,2S,4S)- and (1RS,2S,4R)-2-(4-Chlorophenyl)-4-(hydroxydiphenylmethyl)thietane 1-oxide | 75 | acs.org |

| Thietane 1,1-dioxide | n-BuLi | Methyl iodide | 2-Methylthietane 1,1-dioxide | - | thieme-connect.de |

Table 1: Examples of Direct Lithiation and Electrophilic Trapping of Thietane Derivatives.

Stereoselective Functionalization at Specific Ring Positions

Achieving stereoselectivity in the functionalization of the thietane ring is crucial for synthesizing complex molecules with defined three-dimensional structures. Research has demonstrated that the lithiation/electrophilic trapping sequence can be performed with a high degree of stereocontrol, particularly when starting with substituted thietane 1-oxides. acs.orgresearchgate.net

Starting from a C2-substituted thietane 1-oxide, lithiation can be directed to the C4 position. The stereochemical outcome of the subsequent reaction with an electrophile is influenced by the configuration of the starting material and the reaction conditions. acs.org Studies have investigated the chemical and configurational stability of the lithiated intermediates, showing that it is possible to achieve stereoselective functionalization at both the C2 and C4 positions of the thietane ring. acs.orgresearchgate.netx-mol.com This approach provides a direct pathway to new C2,C4-disubstituted thietane 1-oxides with controlled stereochemistry. dntb.gov.ua

For instance, the lithiation of trans-2-phenylthietane 1-oxide with lithium diisopropylamide (LDA) followed by trapping with benzaldehyde yields two of the four possible diastereomers, indicating a degree of stereocontrol in the reaction. acs.org The stereoselectivity arises from the directing effect of the sulfoxide group and the existing substituent on the ring, which guide the approach of the electrophile.

| Substrate | Reagents | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Ref |

| trans-2-Phenylthietane 1-oxide | 1. LDA, THF, -78 °C | Benzaldehyde | 60:40 | 70 | acs.org |

| trans-2-Phenylthietane 1-oxide | 1. LDA, THF, -78 °C | Acetone | 55:45 | 65 | acs.org |

| trans-2-(4-Chlorophenyl)thietane 1-oxide | 1. n-BuLi, THF, -78 °C | Benzophenone | 50:50 | 75 | acs.org |

| trans-2-(4-Chlorophenyl)thietane 1-oxide | 1. n-BuLi, THF, -78 °C | 4-Chlorobenzaldehyde | 50:50 | 70 | acs.org |

Table 2: Examples of Stereoselective Functionalization of Thietane 1-Oxides.

Oxidation Reactions Leading to Thietane Sulfoxides and Sulfones

The sulfur atom in the thietane ring can be readily oxidized to form either a sulfoxide (thietane 1-oxide) or a sulfone (thietane 1,1-dioxide). The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction stoichiometry. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Synthesis of Thietane 1-Oxides

The partial oxidation of a thietane to a thietane 1-oxide is a common transformation. This can be achieved using a variety of oxidizing agents, including hydrogen peroxide (H₂O₂), sodium periodate, and meta-chloroperoxybenzoic acid (mCPBA). researchgate.netorganic-chemistry.org The oxidation of substituted thietanes can lead to the formation of cis and trans diastereomers with respect to the substituents on the ring. The diastereoselectivity of this oxidation can be influenced by the substituent's ability to direct the oxidant, for example, through hydrogen bonding. thieme-connect.de In the oxidation of 3-substituted thietanes with mCPBA, the reaction often favors the formation of the cis-isomer if the substituent can form a hydrogen bond with the peroxy acid. thieme-connect.de

| Substrate | Oxidant | Solvent | Product(s) / Ratio | Ref |

| 6-Methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | H₂O₂ / CH₃COOH | CH₃COOH | Corresponding sulfoxide | researchgate.net |

| 5(6)-Nitro-1-(thietan-3-yl)benzimidazole | mCPBA | Dichloromethane | Corresponding sulfoxide | researchgate.net |

| 2-Methyl-4-nitro-1-(thietan-3-yl)imidazole | H₂O₂ / H₂SO₄ | H₂SO₄ | Corresponding sulfoxide | researchgate.net |

| 2,2,4,4-Tetramethylthietan-3-ol | 30% H₂O₂, TiCl₃ | MeOH, H₂O | cis-sulfoxide : trans-sulfoxide = 12:1 | thieme-connect.de |

Table 3: Synthesis of Thietane 1-Oxides.

Advanced Spectroscopic Characterization and Computational Studies of 2 Ethylthietane

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of chemical reactions, offering profound insights into reaction mechanisms that are often difficult to discern through experimental means alone. mdpi.comkallipos.gr For sulfur-containing heterocycles like 2-Ethylthietane, DFT calculations can elucidate reaction pathways, determine the geometries of transition states, and predict the relative energies of intermediates and products. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available research, the principles derived from computational analyses of the broader thietane (B1214591) class provide a robust framework for understanding its reactivity.

Theoretical investigations into the reactivity of substituted four-membered rings are crucial for predicting their behavior in various chemical transformations. researchgate.net DFT allows for the detailed mapping of potential energy surfaces for proposed reaction mechanisms, such as nucleophilic substitution, elimination, and ring-opening reactions. youtube.comacs.org These computational models can reveal the electronic and steric influences of substituents, like the ethyl group in this compound, on the reaction's progress and outcome.

A fundamental aspect of elucidating reaction mechanisms is the identification of the transition state—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these transient structures. libretexts.org For this compound, DFT can be employed to model the transition states for various potential reactions. For instance, in a nucleophilic attack on the thietane ring, calculations can determine whether the reaction proceeds via an SN2-like mechanism and predict the regioselectivity of the attack. Theoretical studies on analogous alkyl-substituted thiiranes suggest that nucleophilic attack preferentially occurs at the less substituted carbon atom. researchgate.net This principle, when extended to this compound, suggests that a nucleophile would likely attack the C4 carbon.

Furthermore, DFT can be used to analyze the bond order and atomic charges at different stages of a reaction, providing a deeper understanding of the electronic rearrangements that occur. acs.org For example, in a proposed elimination reaction of a derivative of this compound, DFT could model the transition state of an E2 mechanism, where the breaking of a C-H bond and the C-S bond of the ring occur in a concerted step. wikipedia.org

To illustrate the application of DFT in mechanism elucidation, consider a hypothetical nucleophilic ring-opening reaction of this compound. A DFT study would typically involve the following steps:

Optimization of the ground state geometries of the reactants (this compound and the nucleophile).

Searching for the transition state structure along the proposed reaction coordinate.

Verification of the transition state by frequency analysis (confirming a single imaginary frequency).

Optimization of the geometry of the product.

Calculation of the energies of all stationary points to construct a reaction energy profile.

The data generated from such a study can be compiled to compare different potential pathways.

Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction

The following table presents a hypothetical energy profile for the nucleophilic ring-opening of this compound, demonstrating the type of data that can be obtained from DFT calculations.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | Nucleophilic attack at C4 | +15.2 |

| Intermediate | Ring-opened anionic species | -5.8 |

| Product | Final ring-opened product after protonation | -12.5 |

This hypothetical profile suggests a two-step mechanism with an initial activation barrier, leading to a stable intermediate which then converts to the final product.

Applications of 2 Ethylthietane Derivatives in Advanced Organic Synthesis and Materials Science

Versatile Building Blocks for Complex Sulfur-Containing Organic Molecules

The reactivity of the thietane (B1214591) ring makes 2-ethylthietane and its derivatives useful precursors for constructing more complex molecules containing sulfur. researchgate.netrsc.org These building blocks are essential in fields like medicinal chemistry and materials science for creating novel compounds with specific functionalities. boronmolecular.comalfa-chemistry.com The synthesis of sulfur-containing natural products, many of which have potent biological activities, often relies on such versatile intermediates. rsc.org

The primary utility of this compound as a building block stems from the ring strain inherent in the four-membered ring. This strain facilitates regioselective ring-opening reactions when treated with nucleophiles or electrophiles, allowing for the controlled introduction of new functional groups. msu.eduresearchgate.net For instance, nucleophilic attack can lead to the formation of functionalized thiols, which can be further elaborated into larger, more complex sulfur-containing structures. nih.gov

Below is a table summarizing representative transformations where thietane derivatives act as building blocks.

| Starting Material | Reagents | Product Type | Application |

| This compound | Nucleophile (e.g., R-Li, RMgX) | 3-(Alkylthio)pentan-1-ol derivatives | Synthesis of linear sulfur compounds |

| This compound | Electrophile (e.g., Halogen) | 1-Halo-3-(ethylthio)propane derivatives | Precursors for further functionalization |

| This compound | Oxidizing Agent (e.g., H₂O₂) | This compound-1,1-dioxide | Synthesis of sulfones with potential biological activity |

These reactions demonstrate how the this compound core can be strategically broken and modified to generate a variety of acyclic sulfur compounds, which are themselves key intermediates in multi-step syntheses. researchgate.netnih.gov

Synthetic Intermediates for Other Heterocyclic Compound Architectures

Beyond acyclic molecules, this compound is a valuable intermediate for the synthesis of other heterocyclic systems. Ring expansion and rearrangement reactions are particularly important in this context, allowing for the conversion of the four-membered thietane ring into larger, more stable five- or six-membered heterocycles. researchgate.netwikipedia.org

For example, thietanes can undergo ring expansion to produce five-, six-, and seven-membered heterocyclic compounds. researchgate.net These transformations can be initiated by various reagents and conditions, leading to structures like tetrahydrothiophenes, thianes, and thiepanes. Such reactions are synthetically valuable as they provide access to different classes of sulfur-containing heterocycles from a common precursor. thieme-connect.comnih.gov Alkylidene thietanes, derived from compounds like this compound, have been specifically used as intermediates to synthesize various heterocyclic ring systems. thieme-connect.com

The following table outlines general ring expansion strategies applicable to thietane derivatives.

| Reaction Type | Reagents/Conditions | Resulting Heterocycle |

| Electrophilic Ring Expansion | Carbenes, Nitrenes | Five-membered heterocycles (e.g., Tetrahydrothiophenes) |

| Nucleophilic Ring Opening/Intramolecular Cyclization | Dihalides, Activated alkynes | Larger sulfur-containing rings (e.g., Thianes) |

| Rearrangement Reactions | Lewis Acids, Photochemical activation | Isomeric heterocyclic structures |

These synthetic pathways highlight the versatility of the thietane scaffold in generating a broad diversity of heterocyclic compounds, which are prominent in many biologically active molecules. mdpi.comopenmedicinalchemistryjournal.com

Development of Thietane-Containing Structures for Specialized Materials

The incorporation of thietane rings, including this compound, into polymer backbones and other materials can impart unique properties. solubilityofthings.comgoong.com The presence of the sulfur atom and the specific geometry of the four-membered ring can influence characteristics such as refractive index, thermal stability, and mechanical properties. solubilityofthings.comwikipedia.org

Research in materials science has explored the use of thietane derivatives for creating advanced materials. wikipedia.orgmtu.edu For example, polymers containing thietane units have been investigated for optical applications, including high refractive index materials. thieme-connect.dethieme-connect.de The polymerization of thietanes can proceed via ring-opening mechanisms, leading to polysulfides with distinct properties compared to polymers derived from other monomers.

The unique properties of sulfur-containing cyclic compounds make them attractive for developing new materials in fields like polymer chemistry. solubilityofthings.com

| Material Type | Potential Property | Application Area |

| Thietane-based Polymers | High Refractive Index | Optical lenses, coatings |

| Polysulfides | Enhanced Thermal Stability | High-performance elastomers, sealants |

| Composite Materials | Modified Mechanical Properties | Advanced structural components |

The study of how a material's processing history affects its structure and, consequently, its properties and performance is a central theme in materials science, and the inclusion of novel building blocks like this compound is a key aspect of this research. wikipedia.orgidu.ac.id

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

Heterocyclic compounds are fundamental to the development of new agrochemicals and pharmaceuticals. boronmolecular.comevonik.comscispace.com The thietane ring is a structural motif found in some bioactive compounds and serves as an important intermediate in the synthesis of more complex molecules for these applications. researchgate.netchim.it

While direct applications of this compound itself may not be widely documented, its role as a precursor highlights the importance of thietane chemistry in these industries. Thietane derivatives are used to construct core structures or side chains of larger molecules that exhibit biological activity. arkema.comevonik.com For example, the synthesis of certain pesticides and pharmaceutical agents involves intermediates that can be derived from the ring-opening or functionalization of thietane rings. chim.itarkema.com

The general strategy involves using the thietane as a compact and reactive source of a sulfur-containing fragment that is later incorporated into the final target molecule. alfa-chemistry.commdpi.com The synthesis of bioactive molecules is a major focus of modern organic chemistry, and the development of efficient routes using versatile building blocks like this compound is crucial. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.